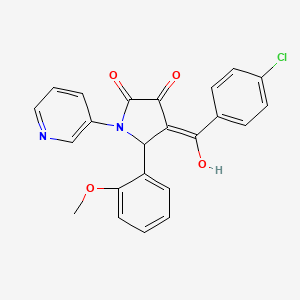![molecular formula C21H23Cl2O3P B3903976 ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate](/img/structure/B3903976.png)
ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate
Descripción general
Descripción
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate, also known as TBC (tetrabromocyclooctane), is a widely used flame retardant in various industries such as electronics, textiles, and plastics. It is a highly effective flame retardant due to its ability to inhibit the combustion process by releasing bromine radicals. However, due to its persistence and potential toxicity, TBC has become a topic of concern in recent years. In
Aplicaciones Científicas De Investigación
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has been extensively studied for its flame retardant properties in various materials. It has also been investigated for its potential use in agriculture as a pesticide. Additionally, ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has been studied for its effects on the environment and human health.
Mecanismo De Acción
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate acts as a flame retardant by releasing bromine radicals upon exposure to heat, which then inhibit the combustion process. In agriculture, ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate acts as a pesticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has been shown to have potential toxicity to humans and animals. It can accumulate in the body and has been linked to developmental and reproductive toxicity, as well as neurotoxicity. ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has also been found to have endocrine-disrupting effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate is a highly effective flame retardant and pesticide, making it a valuable tool in various industries. However, its potential toxicity and persistence in the environment are limitations that must be considered in its use.
Direcciones Futuras
Future research on ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate should focus on developing safer alternatives with similar flame retardant and pesticide properties. Additionally, further studies on the environmental and human health effects of ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate are needed to fully understand its potential impact. Finally, research on the potential use of ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate in other applications, such as medicine or energy storage, should be explored.
Propiedades
IUPAC Name |
ethyl 1-bis(4-chlorophenyl)phosphorylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2O3P/c1-2-26-20(24)21(14-4-3-5-15-21)27(25,18-10-6-16(22)7-11-18)19-12-8-17(23)9-13-19/h6-13H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIVCCAXNIUBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903904.png)
![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(2-furylmethyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3903909.png)
![4-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3903919.png)
![1-[4-(difluoromethoxy)phenyl]-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3903922.png)
![N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B3903935.png)


![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B3903956.png)

![N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3903971.png)

